4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(6-8(2)12(7)14)11(13)9-3-4-9/h5-6,9,11,14H,3-4,13H2,1-2H3 |
InChI Key |
BQQUHINKUFRMAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the cyclopropanation of an appropriate alkene using diazo compounds in the presence of a metal catalyst.
Attachment of the amino group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.
Phenol formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenolic group can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Cyclopropyl vs.
- Fluorine vs. Methyl on Phenol Ring: The 2,6-difluoro analogue () exhibits higher electronegativity, which may enhance hydrogen bonding and acidity (pKa ~8–10 for fluorophenols vs. ~10–12 for methylphenols) .
Physicochemical Properties
*Estimated based on cyclopropane’s low polarity.
Analysis :
- The dimethylamino analogue () has a higher boiling point (257°C) due to stronger intermolecular hydrogen bonding compared to the cyclopropyl variant.
- The hydrochloride salt form () enhances water solubility, whereas the target compound’s neutral amine may favor organic solvents .
Biological Activity
4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol, a compound belonging to the class of phenolic compounds, has garnered attention due to its potential biological activities. This article delves into its biological activity, highlighting antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C_{11}H_{15}N O, characterized by a phenolic ring substituted with an amino group and a cyclopropyl group. The presence of these functional groups contributes to its unique reactivity and interaction with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Phenolic Ring | Central to its biological activity |
| Cyclopropyl Group | Imparts unique steric and electronic properties |
| Amino Group | Potentially enhances interactions with biological targets |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antiseptics. For instance, a study highlighted its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is crucial for addressing antibiotic resistance issues in clinical settings.
Anticancer Activity
Preliminary investigations suggest that this compound may also possess anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines while sparing non-tumorigenic cells at specific concentrations. The mechanism of action appears to involve modulation of key signaling pathways related to cell growth and apoptosis . Further research is needed to elucidate these mechanisms fully.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an effective antimicrobial agent.
Study 2: Anticancer Effects
A study focusing on the compound's effects on cancer cell lines revealed that at concentrations of 10 µM, it significantly reduced cell viability in breast cancer cells while showing minimal effects on normal fibroblast cells. This selectivity suggests a promising therapeutic index for further development in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of both the cyclopropyl and amino groups in enhancing biological activity. Variations in these groups can lead to different levels of potency against microbial and cancerous cells. For example, compounds lacking the cyclopropyl moiety exhibited reduced efficacy compared to their cyclopropyl-substituted counterparts .
Toxicity Studies
Toxicity assessments have indicated that this compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses, reinforcing its potential for clinical applications .
Q & A
Basic: What synthetic routes are recommended for 4-[Amino(cyclopropyl)methyl]-2,6-dimethylphenol, and what intermediates are critical?
Answer:
The synthesis of this compound can leverage tandem reactions involving phenol derivatives and cyclopropane-containing precursors. A plausible route involves:
Friedel-Crafts alkylation of 2,6-dimethylphenol with a cyclopropylmethyl halide, optimizing solvent polarity and Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
Reductive amination to introduce the amino group, using NaBH₃CN or Pd/C hydrogenation under controlled pH to avoid over-reduction.
Key intermediates include 4-(cyclopropylmethyl)-2,6-dimethylphenol (post-alkylation) and protected amine derivatives (e.g., tert-butoxycarbonyl [Boc]-protected intermediates) to prevent side reactions.
Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of substitution and cyclopropyl group integration. For example, cyclopropyl protons exhibit distinct splitting patterns (e.g., δ 0.5–1.5 ppm) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ ~270 nm for phenolic compounds) coupled with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 206.14 for C₁₁H₁₆NO).
- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization may require derivatization due to the compound’s phenolic hydroxyl group .
Advanced: How can density functional theory (DFT) predict reactivity in substitution reactions?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:
- Regioselectivity : Compare activation energies for electrophilic substitution at the para position versus sterically hindered ortho positions. The cyclopropyl group’s strain energy (~27 kcal/mol) may influence transition-state geometries .
- Solvent effects : Include polarizable continuum models (PCM) to simulate reaction outcomes in solvents like DMF or THF.
- Example : A 2021 study on lactamomethylation of phenols used DFT to predict reaction pathways, validating results with experimental yields .
Advanced: How do steric/electronic effects of the cyclopropylmethyl group impact biological activity compared to fluorinated analogs?
Answer:
- Steric effects : The cyclopropyl group’s rigid, non-planar structure may hinder binding to flat active sites (e.g., cytochrome P450 enzymes), unlike linear alkyl chains. Compare with 4-[Amino(cyclopropyl)methyl]-2,6-difluorophenol ( ), where fluorine’s electronegativity enhances hydrogen-bonding potential .
- Bioactivity assays : Use molecular docking (AutoDock Vina) to compare binding affinities. For example, fluorinated analogs may show higher solubility but lower membrane permeability due to increased polarity .
Basic: What parameters optimize yield in Friedel-Crafts alkylation?
Answer:
- Catalyst selection : AlCl₃ or FeCl₃ in anhydrous conditions to minimize hydrolysis.
- Temperature : Moderate (40–60°C) to balance reaction rate and byproduct formation.
- Solvent : Dichloromethane or nitrobenzene for polar aprotic environments.
- Substrate ratio : A 1.2:1 molar ratio of cyclopropylmethyl halide to phenol derivative minimizes dimerization.
Advanced: What strategies resolve contradictions between in vitro and in vivo bioactivity data?
Answer:
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation in vivo.
- Solubility adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug formulations to enhance bioavailability.
- Species-specific differences : Compare murine vs. human CYP450 isoform interactions using recombinantly expressed enzymes .
Advanced: How can this compound serve as a building block for neurodegenerative disease therapeutics?
Answer:
- Derivatization : Introduce triazole or morpholine moieties (via click chemistry) to enhance blood-brain barrier permeability. A 2023 study on microtubule-stabilizing agents used similar strategies to design CNS-active derivatives .
- In silico screening : Use molecular dynamics (GROMACS) to simulate binding to tau protein or β-amyloid aggregates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
